molecular formula C14H11ClFN5O2 B2851946 2-(2-chloro-6-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034597-16-3

2-(2-chloro-6-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No.: B2851946
CAS No.: 2034597-16-3
M. Wt: 335.72
InChI Key: VTZWNTKDLXPHBI-UHFFFAOYSA-N
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Description

The compound “2-(2-chloro-6-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a complex organic molecule. It contains several functional groups, including a chloro-fluorophenyl group, a triazolopyrazine group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the chloro and fluoro groups on the phenyl ring could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the chloro and fluoro groups, as well as the presence of the acetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Probes

Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amines, similar in structure to the compound , have been identified for their high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds, including functionalized congeners, have been synthesized as pharmacological probes for studying the A2AAR, demonstrating their utility in investigating receptor-ligand interactions and signaling pathways relevant to neurological disorders and cancers (Kumar et al., 2011).

Radiopharmaceuticals and Imaging Agents

Research on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a core structure with the specified compound, has led to the development of selective ligands for the translocator protein (18 kDa). These ligands, such as DPA-714, have been designed with a fluorine atom, enabling their labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), thus contributing to the advancement of diagnostic imaging in neurology and oncology (Dollé et al., 2008).

Antimicrobial and Antitumor Agents

Compounds bearing the pyrazole moiety, similar to the target compound, have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and antitumor activities. These studies reveal the potential of such compounds in the development of new therapeutic agents, showcasing their importance in drug discovery and development for treating various diseases (Sunder & Maleraju, 2013).

Coordination Chemistry and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies not only enhance our understanding of the self-assembly processes influenced by hydrogen bonding but also investigate the antioxidant activities of these complexes, indicating their potential applications in redox biology and as therapeutic agents (Chkirate et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O2/c15-9-2-1-3-10(16)8(9)6-12(22)18-7-11-19-20-13-14(23)17-4-5-21(11)13/h1-5H,6-7H2,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZWNTKDLXPHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NN=C3N2C=CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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